The synthesis of 2-propyl-3-pentenoic acid can be achieved through various methods, primarily involving the manipulation of starting materials such as 2-bromo-2-propylpentanoic acid. A common synthetic route includes:
2-Propyl-3-pentenoic acid participates in several chemical reactions typical of carboxylic acids and alkenes:
These reactions are significant for its potential applications in organic synthesis and pharmaceuticals.
The mechanism of action for 2-propyl-3-pentenoic acid largely parallels that of its parent compound, valproic acid. It is believed to exert its pharmacological effects through:
These mechanisms highlight its relevance in neurological pharmacotherapy.
The physical and chemical properties of 2-propyl-3-pentenoic acid are crucial for understanding its behavior in various environments:
These properties suggest that the compound is likely a liquid at room temperature, with potential volatility affecting its handling in laboratory settings.
2-Propyl-3-pentenoic acid has several scientific uses, particularly in medicinal chemistry:
2-Propyl-3-pentenoic acid is identified as a minor unsaturated metabolite arising during the hepatic processing of the antiepileptic drug valproic acid (2-propylpentanoic acid). Its formation occurs through the microsomal cytochrome P450-mediated ω-oxidation pathway, specifically involving CYP2C9 and CYP2A6 isoenzymes, which introduce a double bond between carbons 3 and 4 of the valproic acid molecule [1] [2]. This biotransformation step generates an alkene derivative with distinct chemical properties compared to the parent compound.
The metabolic pathway proceeds via desaturation of 3-hydroxyvalproic acid, an intermediate in valproic acid's ω-oxidation sequence. This reaction involves the elimination of water from the 3-hydroxy intermediate, catalyzed by cytochrome P450 enzymes, resulting in the formation of the 3,4-unsaturated derivative [2] [10]. Quantitatively, 2-propyl-3-pentenoic acid represents a relatively low-abundance metabolite in human biological fluids, with its urinary excretion substantially less than that of the saturated metabolite 3-hydroxyvalproic acid or the more extensively studied isomer 2-propyl-4-pentenoic acid (4-ene-valproic acid) [1] [5].
Table 1: Major and Minor Unsaturated Metabolites of Valproic Acid in Mammalian Systems
Metabolite | Systematic Name | Double Bond Position | Relative Abundance | Primary Metabolic Pathway |
---|---|---|---|---|
4-ene-VPA | 2-Propyl-4-pentenoic acid | Between C4-C5 | Moderate | ω-1 Oxidation |
2-ene-VPA | 2-Propyl-2-pentenoic acid | Between C2-C3 | Moderate | β-Oxidation |
3-ene-VPA | 2-Propyl-3-pentenoic acid | Between C3-C4 | Low | ω-Oxidation/Dehydration |
5-ene-VPA | 2-Propyl-5-pentenoic acid | Terminal | Trace | ω-Oxidation |
The biotransformation of valproic acid to 2-propyl-3-pentenoic acid exemplifies the complex interplay between oxidative and conjugative metabolic pathways in the liver. The initial step involves cytochrome P450-catalyzed ω-hydroxylation at the C4 position of valproic acid, forming 4-hydroxyvalproic acid. This intermediate undergoes further oxidation to 4-oxovalproic acid, which subsequently undergoes β-hydroxylation at C3 to yield 3-hydroxy-4-oxovalproic acid. Dehydration of this di-oxygenated intermediate results in the formation of 2-propyl-3-pentenoic acid [2] [7].
The mitochondrial β-oxidation system encounters steric challenges when processing 2-propyl-3-pentenoic acid due to the position of its double bond. The standard β-oxidation sequence requires dehydrogenation between C2 and C3 to form the 2-enoyl-CoA intermediate, but 2-propyl-3-pentenoic acid already possesses unsaturation adjacent to this site. This structural feature impedes hydration by enoyl-CoA hydratase, effectively blocking complete β-oxidation and leading to accumulation of CoA esters [1] [7]. The carnitine shuttle system demonstrates significantly reduced transport efficiency for 2-propyl-3-pentenoic acid derivatives compared to saturated fatty acids, further limiting mitochondrial uptake and catabolism [1] [9].
Table 2: Enzymatic Processing of 2-Propyl-3-pentenoic Acid in Hepatic Pathways
Metabolic System | Key Enzymes Involved | Chemical Transformation | Metabolic Outcome |
---|---|---|---|
Microsomal ω-Oxidation | CYP2C9, CYP2A6, Dehydrogenases | Hydroxylation → Oxidation → Dehydration | Formation of 2-Propyl-3-pentenoic acid |
Mitochondrial β-Oxidation | Acyl-CoA Synthetase, CPT-I/II | Activation → Carnitine-mediated Transport → Blocked | Incomplete metabolism, accumulation of CoA esters |
Peroxisomal β-Oxidation | Acyl-CoA Oxidase, Bifunctional Enzyme | Partial oxidation → Chain shortening | Limited detoxification potential |
Conjugation Pathways | UGT1A3, UGT1A4, UGT2B7 | Glucuronidation of carboxyl group | Renal elimination of conjugated metabolites |
The structural distinction of the double bond at the 3,4-position in 2-propyl-3-pentenoic acid confers substantially different biochemical behavior compared to saturated valproic acid metabolites. This unsaturation reduces metabolic flexibility by impeding mitochondrial β-oxidation, as the double bond position interferes with the enzymatic dehydration step catalyzed by enoyl-CoA hydratase, which specifically acts on trans-Δ²-enoyl-CoA intermediates [1] [7]. Consequently, 2-propyl-3-pentenoic acid undergoes significantly slower clearance than its saturated counterpart, 3-hydroxyvalproic acid, which is efficiently processed through β-oxidation [5] [10].
Compared to the positional isomer 2-propyl-4-pentenoic acid (4-ene-valproic acid), which features the double bond between C4 and C5, 2-propyl-3-pentenoic acid demonstrates distinct chemical reactivity. While 4-ene-valproic acid is known to form highly reactive intermediates that deplete glutathione and covalently bind to proteins [3] [8], the 3,4-unsaturated isomer shows less pronounced electrophilic character. However, both unsaturated metabolites exhibit greater membrane permeability than saturated metabolites due to increased lipophilicity, potentially enhancing tissue distribution and intracellular accumulation [2] [6].
Metabolomic profiling studies reveal that exposure to unsaturated valproic acid metabolites, including 2-propyl-3-pentenoic acid, correlates with significant alterations in endogenous organic acid excretion. Specifically, increased urinary excretion of adipic acid (C6), suberic acid (C8), and sebacic acid (C10) dicarboxylic acids is observed, indicating microsomal ω-oxidation of endogenous fatty acids as a compensatory mechanism when mitochondrial β-oxidation is impaired [7] [10]. These profiles differ quantitatively from those associated with saturated metabolites, which primarily affect the excretion of β-oxidation intermediates like 3-hydroxybutyrate and acetoacetate [1] [5].
Significant species-specific differences exist in the capacity to form and metabolize 2-propyl-3-pentenoic acid. Primates, including humans, demonstrate higher formation capacity of unsaturated metabolites through hepatic cytochrome P450 enzymes compared to rodents. This difference is attributed to the higher expression and activity of CYP2C and CYP3A subfamilies in primates, which efficiently catalyze the desaturation reactions required for 2-propyl-3-pentenoic acid formation [1] [5].
Table 3: Interspecies Differences in Metabolism of 2-Propyl-3-pentenoic Acid
Species | Formation Rate Relative to Humans | Primary Metabolic Fate | β-Oxidation Efficiency | Carnitine Ester Formation |
---|---|---|---|---|
Human | 1.0 (Reference) | Glucuronidation, ω-1 oxidation | Very Low | Moderate |
Rhesus Monkey | 1.2-1.5 | ω-1 oxidation | Low | Moderate to High |
Rat | 0.3-0.4 | β-Oxidation, Glucuronidation | Moderate | Low |
Mouse | 0.2-0.3 | Glucuronidation, ω-oxidation | Low to Moderate | Very Low |
Sheep (Neonatal) | 0.7-0.9 | Carnitine conjugation | Very Low | High |
Sheep (Adult) | 0.4-0.6 | β-Oxidation | Moderate | Moderate |
Developmental factors substantially influence metabolic handling across species. Neonatal lambs exhibit profoundly reduced β-oxidation capacity for unsaturated metabolites compared to adult sheep, mirroring patterns observed in human infants versus adults [5]. This developmental immaturity results in prolonged systemic exposure to 2-propyl-3-pentenoic acid in immature systems. The ontogeny of carnitine palmitoyltransferase systems contributes significantly to these age-related differences, as the carnitine shuttle is essential for transporting unsaturated metabolites into mitochondria for partial oxidation [5] [9].
Comparative studies using liver microsomes and hepatocytes demonstrate that carnitine availability critically modulates the metabolic fate of 2-propyl-3-pentenoic acid across species. Carnitine supplementation enhances formation of acylcarnitine conjugates in species with efficient carnitine acyltransferase activity (e.g., primates), facilitating alternative elimination pathways [1] [9]. However, species with lower carnitine acyltransferase affinity for this metabolite (e.g., rodents) show limited response to carnitine supplementation, instead accumulating more CoA esters that may disrupt mitochondrial function [1] [10]. These interspecies differences in metabolite handling present substantial challenges in extrapolating toxicological data from animal models to humans.
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: